
Dibismuth docosasilicon heptatetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibismuth docosasilicon heptatetraoxide is an inorganic compound with the chemical formula Bi₂O₄₇Si₂₂. It consists of two bismuth atoms, forty-seven oxygen atoms, and twenty-two silicon atoms. This compound appears as a grayish-white to pale yellow crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibismuth docosasilicon heptatetraoxide typically involves the reaction of bismuth oxide (Bi₂O₃) with silicon dioxide (SiO₂) under high-temperature conditions. The reaction is carried out in a furnace at temperatures ranging from 800°C to 1000°C. The exact stoichiometry and reaction conditions can vary depending on the desired purity and phase of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods are often employed to ensure consistent quality and yield. These methods involve the use of custom-designed reactors that allow for precise control of temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions
Dibismuth docosasilicon heptatetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides of bismuth and silicon.
Reduction: Reduction reactions can yield lower oxides or elemental bismuth and silicon.
Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as oxygen or ozone.
Reducing agents: Such as hydrogen or carbon monoxide.
Halogenating agents: Such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various oxides, halides, and elemental forms of bismuth and silicon .
Scientific Research Applications
Dibismuth docosasilicon heptatetraoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of advanced materials, such as ceramics and semiconductors.
Mechanism of Action
The mechanism by which dibismuth docosasilicon heptatetraoxide exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may inhibit enzyme activity, disrupt cellular processes, or generate reactive oxygen species (ROS) that damage cellular components . In catalytic applications, the compound facilitates chemical transformations by providing active sites for reactant binding and conversion .
Comparison with Similar Compounds
Similar Compounds
Bismuth trioxide (Bi₂O₃): A common bismuth compound used in various applications, including catalysis and medicine.
Silicon dioxide (SiO₂): Widely used in the production of glass, ceramics, and as a catalyst support.
Bismuth molybdate (Bi₂MoO₆): Known for its catalytic properties in selective oxidation reactions.
Uniqueness
Dibismuth docosasilicon heptatetraoxide is unique due to its specific combination of bismuth and silicon atoms, which imparts distinct chemical and physical properties.
Properties
CAS No. |
95193-34-3 |
|---|---|
Molecular Formula |
Bi2O47Si22 |
Molecular Weight |
1787.8 g/mol |
IUPAC Name |
dibismuth;oxygen(2-);silicon(4+) |
InChI |
InChI=1S/2Bi.47O.22Si/q2*+3;47*-2;22*+4 |
InChI Key |
OYSAQMMSTSWMCO-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Bi+3].[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


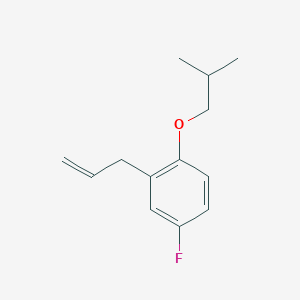
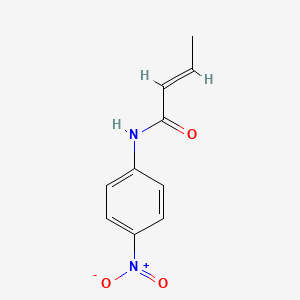
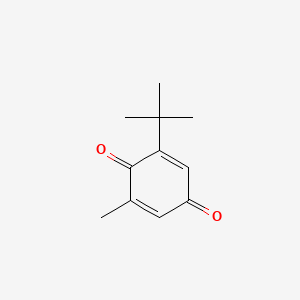


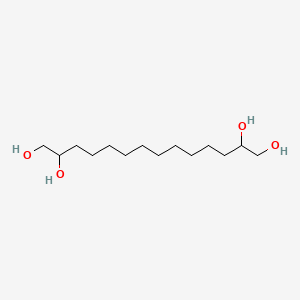
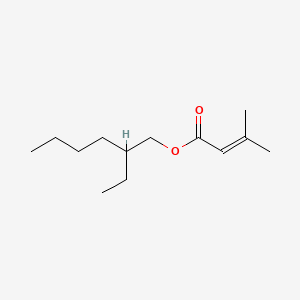
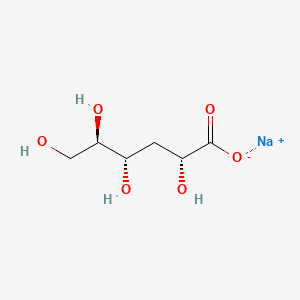
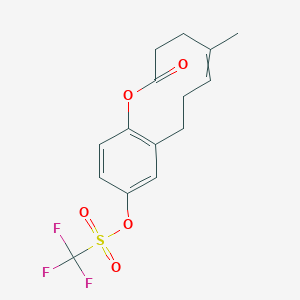
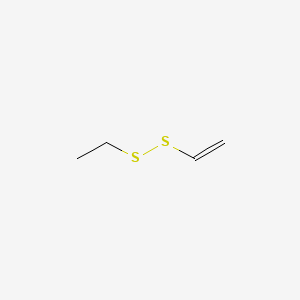
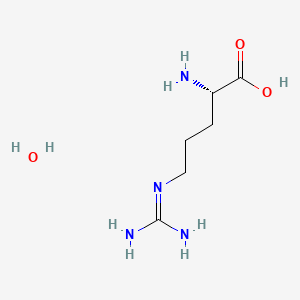
![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)
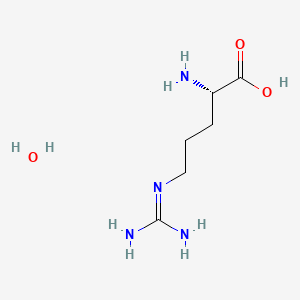
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
